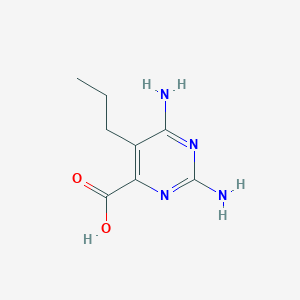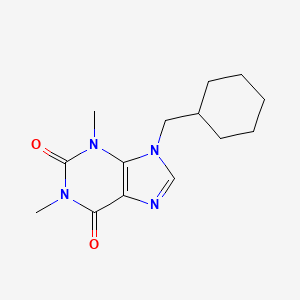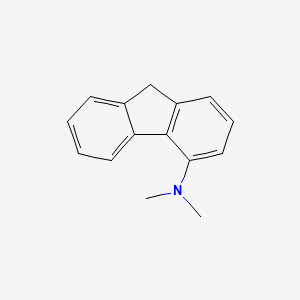![molecular formula C8H5Cl3O2S B13991447 4-[(Trichloromethyl)sulfanyl]benzoic acid CAS No. 92307-04-5](/img/structure/B13991447.png)
4-[(Trichloromethyl)sulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Trichloromethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C8H5Cl3O2S It is a derivative of benzoic acid where the hydrogen atom in the para position is replaced by a trichloromethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trichloromethyl)sulfanyl]benzoic acid typically involves the reaction of 4-mercaptobenzoic acid with trichloromethyl compounds under specific conditions. One common method is the reaction of 4-mercaptobenzoic acid with trichloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Trichloromethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(Trichloromethyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Trichloromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The trichloromethylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotrichloride: Similar in structure but lacks the sulfanyl group.
4-(Trichloromethyl)benzoic acid: Similar but without the sulfanyl group.
Uniqueness
4-[(Trichloromethyl)sulfanyl]benzoic acid is unique due to the presence of both the trichloromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
92307-04-5 |
|---|---|
Formule moléculaire |
C8H5Cl3O2S |
Poids moléculaire |
271.5 g/mol |
Nom IUPAC |
4-(trichloromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C8H5Cl3O2S/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) |
Clé InChI |
KCIJMUNMXXLYHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)SC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)











![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)
![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)
